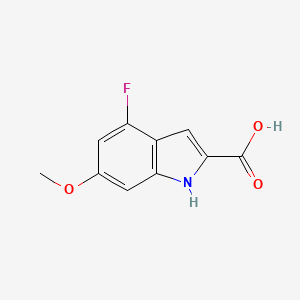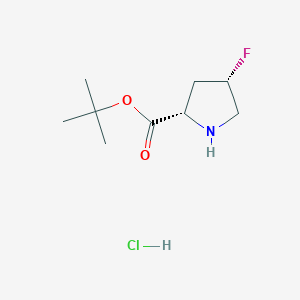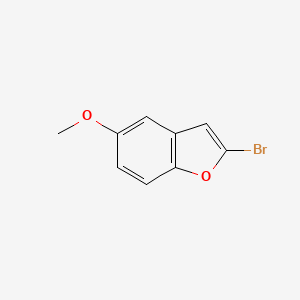![molecular formula C11H17BrN2O5 B13501480 (2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13501480.png)
(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound with a unique structure that includes a bromine atom, an oxazoline ring, and a tert-butoxycarbonyl-protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Bromination: The oxazoline ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the brominated oxazoline ring using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reducing the oxazoline ring to an amino alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazoline derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxazoline ring and the bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-3-(4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Lacks the bromine atom, leading to different reactivity and applications.
(2S)-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Contains a chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness
The presence of the bromine atom in (2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid imparts unique reactivity and potential applications compared to its analogs. The bromine atom can participate in specific reactions that are not possible with other halogens, making this compound particularly valuable in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C11H17BrN2O5 |
|---|---|
Molekulargewicht |
337.17 g/mol |
IUPAC-Name |
(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H17BrN2O5/c1-11(2,3)18-10(17)13-7(9(15)16)4-6-5-8(12)14-19-6/h6-7H,4-5H2,1-3H3,(H,13,17)(H,15,16)/t6?,7-/m0/s1 |
InChI-Schlüssel |
FAWYTSTYZAEHPI-MLWJPKLSSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC(=NO1)Br)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1CC(=NO1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13501398.png)

![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)









![2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13501462.png)

